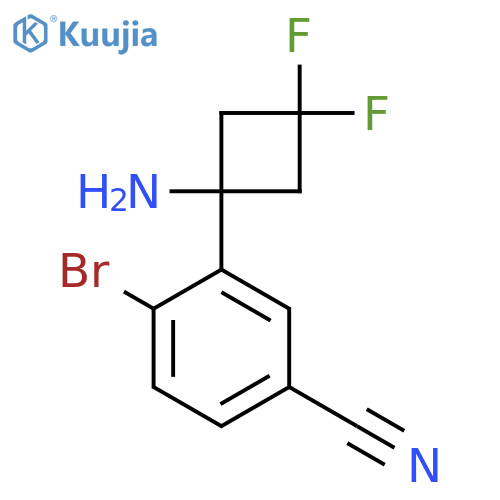Cas no 2229177-87-9 (3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile)
3-(1-アミノ-3,3-ジフルオロシクロブチル)-4-ブロモベンゾニトリルは、高価な中間体として有機合成や医薬品開発において重要な役割を果たす化合物です。その分子構造は、シクロブチル基にアミノ基とジフルオロ基が結合しており、高い反応性と立体選択性を有しています。ブロモベンゾニトリル部位は、パラジウムカップリング反応などのクロスカップリング反応に適した特性を示します。この化合物は、創薬研究においてキナーゼ阻害剤やその他の生物活性分子の合成に有用なビルディングブロックとして活用可能です。特に、フッ素原子の導入により代謝安定性が向上する点が特徴的です。

2229177-87-9 structure
商品名:3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile
- 2229177-87-9
- EN300-1970452
-
- インチ: 1S/C11H9BrF2N2/c12-9-2-1-7(4-15)3-8(9)10(16)5-11(13,14)6-10/h1-3H,5-6,16H2
- InChIKey: MLFOGUGWWRKBKJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C#N)C=C1C1(CC(C1)(F)F)N
計算された属性
- せいみつぶんしりょう: 285.99172g/mol
- どういたいしつりょう: 285.99172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970452-1.0g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 1g |
$1599.0 | 2023-05-31 | ||
| Enamine | EN300-1970452-5.0g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 5g |
$4641.0 | 2023-05-31 | ||
| Enamine | EN300-1970452-0.25g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 0.25g |
$1472.0 | 2023-09-16 | ||
| Enamine | EN300-1970452-0.1g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 0.1g |
$1408.0 | 2023-09-16 | ||
| Enamine | EN300-1970452-0.05g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 0.05g |
$1344.0 | 2023-09-16 | ||
| Enamine | EN300-1970452-5g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 5g |
$4641.0 | 2023-09-16 | ||
| Enamine | EN300-1970452-10.0g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 10g |
$6882.0 | 2023-05-31 | ||
| Enamine | EN300-1970452-0.5g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 0.5g |
$1536.0 | 2023-09-16 | ||
| Enamine | EN300-1970452-2.5g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 2.5g |
$3136.0 | 2023-09-16 | ||
| Enamine | EN300-1970452-10g |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile |
2229177-87-9 | 10g |
$6882.0 | 2023-09-16 |
3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
2229177-87-9 (3-(1-amino-3,3-difluorocyclobutyl)-4-bromobenzonitrile) 関連製品
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
